(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
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Description
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a useful research compound. Its molecular formula is C25H19FN2O5 and its molecular weight is 446.434. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Glycolic Acid Oxidase
A study by Rooney et al. (1983) explored the inhibition of glycolic acid oxidase by novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives. This research highlighted the potential of these compounds, including variations similar to the chemical structure of interest, in addressing issues related to glycolic acid metabolism (Rooney et al., 1983).
Antimicrobial Activity
Kim et al. (2004) designed and synthesized substituted pyridines and purines containing 2,4-thiazolidinedione, related to the given compound. These synthesized compounds demonstrated significant effects on triglyceride accumulation and showed potential as antimicrobial agents (Kim et al., 2004).
Herbicidal Evaluation
Zhu et al. (2005) conducted a study on 3-[(alpha-hydroxy-substituted) benzylidene]pyrrolidine-2,4-dione derivatives, which are structurally related to the compound . This research provided insights into their effectiveness as herbicides, emphasizing the importance of specific structural features for herbicidal activity (Zhu et al., 2005).
Crystal Structure Analysis
Lv et al. (2013) synthesized and characterized novel pyrrolidine-2,5-dione derivatives, including the analysis of their crystal structures. This research is pivotal in understanding the physical and chemical properties of such compounds (Lv et al., 2013).
Inhibition of Blood Platelet Aggregation
Research by Makoni and Sugden (1980) on pyrrolidine derivatives, closely related to the compound , revealed their potential in inhibiting blood platelet aggregation. This study contributes to the understanding of the compound's potential medical applications (Makoni & Sugden, 1980).
Properties
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O5/c26-18-6-3-16(4-7-18)22-21(23(29)17-5-8-19-20(12-17)33-11-10-32-19)24(30)25(31)28(22)14-15-2-1-9-27-13-15/h1-9,12-13,22,29H,10-11,14H2/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNIKUIKNBHXKZ-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=C(C=C5)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=C(C=C5)F)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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